1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

Lipophilicity Membrane permeability Drug design

Piperazine-based drug discovery programs often face protecting group incompatibility and metabolic instability of acetyl linkers. This trifluoroacetylated 5-bromopyridine-piperazine intermediate directly solves these challenges. • Orthogonal TFA/Boc strategy: Enables chemoselective deprotection and sequential elaboration of both piperazine nitrogens for library diversification. • Aryl bromide handle: Ready for late-stage Suzuki-Miyaura cross-coupling. • Verified purity: ≥96% with batch-specific QC (NMR, HPLC, GC). • Defined storage: 2-8°C under inert atmosphere.

Molecular Formula C11H11BrF3N3O
Molecular Weight 338.12 g/mol
CAS No. 1187385-94-9
Cat. No. B1522307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone
CAS1187385-94-9
Molecular FormulaC11H11BrF3N3O
Molecular Weight338.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=C(C=C2)Br)C(=O)C(F)(F)F
InChIInChI=1S/C11H11BrF3N3O/c12-8-1-2-9(16-7-8)17-3-5-18(6-4-17)10(19)11(13,14)15/h1-2,7H,3-6H2
InChIKeyNVHLCNLQVWVSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone: Physicochemical & Sourcing Profile


1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone (CAS 1187385-94-9) is a synthetic, trifluoroacetylated piperazine derivative bearing a 5-bromopyridine substituent. Computed physicochemical properties include a molecular weight of 338.12 g/mol, an XLogP3 of 2.4, a topological polar surface area of 36.4 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound is listed in the EPA DSSTox database (DTXSID20675375) and is commercially available from multiple suppliers at stated purities of 95–98% with supporting QC documentation (NMR, HPLC, GC) . Its structural features—the electron-withdrawing trifluoroacetyl group, the Lewis-basic piperazine ring, and the aryl bromide handle for cross-coupling—define its utility as a versatile intermediate in medicinal chemistry and chemical biology.

Piperazine intermediate with orthogonal TFA (base-labile) and potential Boc protection for chemoselective synthesis.
Bromopyridine handle supports Pd-catalyzed cross-coupling (Suzuki, etc.) for late-stage diversification.
Commercially available with supplier QC documentation (NMR, HPLC, GC); typical purity >95%.

TFA Group: Not Interchangeable with Acetyl or Boc


The trifluoroacetyl (TFA) moiety on the piperazine nitrogen imparts a unique combination of lipophilicity, electronic character, and metabolic stability that is not replicated by acetyl (CH₃CO) or tert-butoxycarbonyl (Boc) analogs. The strongly electron-withdrawing CF₃ group reduces the basicity of the adjacent piperazine nitrogen, alters hydrogen-bonding capacity, and increases the compound's XLogP3 by approximately 0.8–1.2 log units relative to the corresponding acetyl derivative [1]. These differences directly affect membrane permeability, target engagement, and metabolic clearance in biological assays. Furthermore, the TFA group serves as a base-labile protecting group that is orthogonal to the Boc group, enabling chemoselective deprotection strategies in multi-step syntheses [2]. Replacing this compound with its acetyl or Boc analog without quantitative justification risks altering both the synthetic outcome and the biological readout.

TFA vs Acetyl: Lipophilicity & HBA Shift
The TFA group increases lipophilicity (~0.8 log units) and adds two fluorine-mediated hydrogen bond acceptors relative to the acetyl analog. These differences may alter membrane permeability and target engagement profiles in biological assays.
Metabolic Lability of Acetyl Analog
N-Acetyl piperazines undergo rapid enzymatic deacetylation (>50% within 30 min in microsomes), whereas the TFA amide bond resists hydrolysis. Replacing TFA with acetyl may introduce confounding degradation artifacts in cell-based or long-duration assays.
Orthogonal Deprotection Incompatibility
The TFA/Boc orthogonal pair enables sequential deprotection. Acetyl or Boc-only analogs lack this chemoselectivity, limiting synthetic flexibility in multi-step piperazine elaboration. Direct substitution without validation may compromise synthetic outcomes.

Key Evidence: TFA vs Acetyl/Boc Analogs


Lipophilicity (XLogP3): TFA vs Acetyl

The target compound exhibits an XLogP3 of 2.4, compared to an estimated XLogP3 of ~1.6 for the direct acetyl analog 1-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanone (CAS 494771-76-5). This approximately 0.8 log unit increase is attributable to the trifluoromethyl group's higher hydrophobicity relative to the methyl group [1][2]. In medicinal chemistry, a ΔLogP of 0.5–1.0 is considered significant for passive membrane permeability and can influence oral bioavailability and blood-brain barrier penetration.

Lipophilicity (XLogP3)
Data to verify
Target: XLogP3 = 2.4 vs Acetyl analog: ≈1.6; Δ ≈ +0.8
Higher lipophilicity may support passive membrane permeation; experimental logP validation advised.
Computed values; no experimental logP available for head-to-head comparison.
Lipophilicity Membrane permeability Drug design

Enhanced Hydrogen Bond Acceptors vs Acetyl

The target compound possesses six hydrogen bond acceptors (HBA), contributed by the trifluoroacetyl carbonyl oxygen, the three fluorine atoms, the pyridine nitrogen, and the piperazine nitrogen. In contrast, the acetyl analog (CAS 494771-76-5) has four HBAs (one carbonyl oxygen, pyridine nitrogen, piperazine nitrogen, and no fluorine atoms). The additional fluorine-mediated HBA capacity provides distinct pharmacophoric features that can strengthen interactions with hydrogen-bond-donating residues in protein binding pockets [1].

H-Bond Acceptors
Data to verify
6 HBA (target) vs 4 HBA (acetyl analog)
Additional fluorine-based HBA may enhance binding interactions; pharmacophore validation needed.
Computed count; experimental binding studies required to confirm target engagement advantages.
Hydrogen bonding Target engagement Pharmacophore

Metabolic Stability: TFA Resists N-Deacetylation

The trifluoroacetyl amide bond is significantly more resistant to enzymatic hydrolysis by amidases and esterases than the corresponding acetyl amide bond, due to the strong electron-withdrawing effect of the CF₃ group which destabilizes the tetrahedral intermediate in the hydrolytic pathway. Published studies on structurally related N-trifluoroacetyl piperazines demonstrate that the TFA group remains intact under incubation with human liver microsomes for >60 minutes, whereas the N-acetyl analog undergoes >50% deacetylation within 30 minutes under identical conditions [1]. This class-level evidence supports the expectation that the target compound will exhibit superior metabolic stability in vitro and potentially longer half-life in vivo.

Metabolic Stability
Class-level
TFA >2-fold longer predicted half-life vs acetyl in human liver microsomes
TFA may confer longer stability in cellular assays; direct head-to-head data for this pair not available.
Class-level inference from N-acyl piperazine literature; actual stability may vary with substituents.
Metabolic stability N-deacetylation Pharmacokinetics

TFA/Boc Orthogonal Deprotection

The trifluoroacetyl group is base-labile and can be cleaved under mild alkaline conditions (e.g., 1 M NaOH in MeOH/H₂O, 25°C, 1–4 h) without affecting the acid-labile Boc group. Conversely, the Boc group can be removed under acidic conditions (TFA/CH₂Cl₂) without cleaving the trifluoroacetyl amide. This orthogonal reactivity is not achievable with the acetyl analog, which is also base-labile, or with the Boc-analog (tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, CAS 153747-97-8), which lacks the orthogonal pairing [1]. The target compound thus enables sequential, chemoselective deprotection strategies in the synthesis of complex piperazine-containing scaffolds.

Orthogonal Deprotection
Class-level
TFA group: base-labile, acid-stable; paired with Boc (acid-labile, base-stable)
Enables chemoselective sequential deprotection; widely established in piperazine synthesis.
Standard protocols from Greene's Protective Groups; validation under specific reaction conditions recommended.
Synthetic chemistry Protecting group orthogonality Chemoselective deprotection

TFA Piperazine: Application Scenarios


CNS Piperazine Library Synthesis

The elevated XLogP3 (2.4) and favorable TPSA (36.4 Ų) position this compound in the CNS-permeable chemical space. Researchers constructing piperazine-based libraries targeting neurological receptors (e.g., serotonin, dopamine, sigma receptors) can exploit the bromopyridine handle for late-stage Suzuki-Miyaura diversification while retaining the metabolically stable TFA group. The orthogonal TFA/Boc protecting group strategy enables sequential elaboration of both piperazine nitrogens, increasing library diversity. [1]

Kinase Inhibitor Lead Optimization

For kinase inhibitor programs where the piperazine linker is a known pharmacophore element (e.g., BTK, JAK, or CDK inhibitors), the TFA group offers >2-fold longer metabolic half-life relative to acetyl-based linkers based on class-level microsomal stability data. This reduces the risk of compound degradation during cellular assay incubations (typically 24–72 h), ensuring the observed IC₅₀ reflects the intact parent compound rather than a deacetylated metabolite. [2]

FBDD: Chemoselective Intermediate

In FBDD campaigns requiring iterative chemical elaboration, the TFA group serves as a robust, base-labile protecting group that withstands acidic conditions (e.g., TFA-mediated Boc deprotection). This enables a three-step diversification workflow: (i) Suzuki coupling at the bromopyridine under Pd catalysis, (ii) acidic Boc removal to expose the free piperazine nitrogen, (iii) final base-mediated TFA cleavage. The orthogonal reactivity minimizes protecting group incompatibility, a common cause of synthetic failure in fragment growing. [1]

HTS Procurement with QC Documentation

With vendor-certified purity of ≥96% (Bidepharm, AKSci) and batch-specific QC documentation (NMR, HPLC, GC), this compound meets the purity thresholds required for HTS library inclusion (>95%). The defined storage condition (2–8°C under inert atmosphere) and the absence of hydrogen bond donors (HBD = 0) minimize aggregation-based false positives, a common artifact in biochemical HTS assays.

Application
Selection Property
Validation Focus
CNS Piperazine Library Synthesis
CNS-accessible profile (computed XLogP3, TPSA)
Membrane permeability assessment (PAMPA, Caco-2)
Kinase Inhibitor Lead Optimization
Predicted metabolic stability (>2-fold over acetyl, class-level data)
Compound integrity in long-duration cellular assays (LC-MS monitoring)
FBDD Chemoselective Intermediate
Orthogonal TFA/Boc protecting group strategy
Chemoselective deprotection under standard protocols
HTS Procurement
Supplier QC documentation (NMR, HPLC, GC) and reported purity ≥95%
Confirm batch purity and storage integrity before HTS
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